molecular formula C16H11N3O2 B2391637 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole CAS No. 1081133-17-6

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole

Cat. No.: B2391637
CAS No.: 1081133-17-6
M. Wt: 277.283
InChI Key: DBLTXUQTRBSDGX-UHFFFAOYSA-N
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Description

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylbenzofuran-2-carboxylic acid hydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biological assays due to its unique structural features.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
  • 2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

2-(3-Methylbenzofuran-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole stands out due to its specific arrangement of functional groups, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and material science.

Properties

IUPAC Name

2-(3-methyl-1-benzofuran-2-yl)-5-pyridin-3-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-12-6-2-3-7-13(12)20-14(10)16-19-18-15(21-16)11-5-4-8-17-9-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLTXUQTRBSDGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C(O3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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